[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](4-hydroxyphenyl)methanone
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Overview
Description
3-BUTYL-1-(4-HYDROXYBENZOYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a butyl group, a hydroxybenzoyl group, and a trifluoromethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-1-(4-HYDROXYBENZOYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the butyl group: This step may involve alkylation reactions using butyl halides in the presence of a base.
Attachment of the hydroxybenzoyl group: This can be done through acylation reactions using hydroxybenzoic acid derivatives.
Incorporation of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-BUTYL-1-(4-HYDROXYBENZOYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the hydroxybenzoyl moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a benzoquinone derivative, while reduction of the carbonyl group may produce a hydroxybenzyl alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-BUTYL-1-(4-HYDROXYBENZOYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL would depend on its specific interactions with biological targets. Potential molecular targets may include enzymes, receptors, or ion channels. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor binding.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure with a phenyl group instead of a butyl group.
3-Methyl-1-(4-hydroxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: Similar structure with a methyl group instead of a butyl group.
3-Butyl-1-(4-methoxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: Similar structure with a methoxy group instead of a hydroxy group.
Uniqueness
The uniqueness of 3-BUTYL-1-(4-HYDROXYBENZOYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H17F3N2O3 |
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Molecular Weight |
330.30 g/mol |
IUPAC Name |
[3-butyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C15H17F3N2O3/c1-2-3-4-11-9-14(23,15(16,17)18)20(19-11)13(22)10-5-7-12(21)8-6-10/h5-8,21,23H,2-4,9H2,1H3 |
InChI Key |
BBDRUUUULBTNQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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